molecular formula C15H23N3O4S B1669386 Cyclacillin CAS No. 3485-14-1

Cyclacillin

Cat. No. B1669386
CAS RN: 3485-14-1
M. Wt: 341.4 g/mol
InChI Key: HGBLNBBNRORJKI-WCABBAIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclacillin, also known as Ciclacillin, is an aminopenicillin antibiotic . It has a spectrum of activity similar to that of ampicillin, but it is less susceptible to beta-lactamases and has much higher bioavailability .


Synthesis Analysis

The synthesis of Cyclacillin involves the reaction of cyclohexanone with ammonium carbonate and KCN under the conditions of the Bucherer-Bergs reaction, leading to hydantoin 1. On acid hydrolysis, α-amino acid 2 is produced .


Molecular Structure Analysis

Cyclacillin is a cyclohexylamido analog of penicillanic acid . Its chemical formula is C15H23N3O4S and its molar mass is 341.43 g·mol−1 .


Chemical Reactions Analysis

Cyclacillin is more resistant to beta-lactamase hydrolysis than ampicillin . Its in vitro activity against gram-negative pathogens varies greatly, fluctuating in accordance with the composition of the assay medium or method .


Physical And Chemical Properties Analysis

Cyclacillin is moderately absorbed when given orally, and as a result, the levels reached in the blood and in the urine are considerably higher than those obtained with the same dose of ampicillin .

Scientific Research Applications

1. Pharmacological and Microbiological Properties Cyclacillin's pharmacological and microbiological properties have been a subject of research. It is known for its antibacterial spectrum and clinical utility, often compared with ampicillin. However, cyclacillin exhibits minor differences in specificity regarding individual microorganisms. In vitro studies have shown variable activity against gram-negative pathogens, and it demonstrates higher resistance to beta-lactamase hydrolysis than ampicillin. Furthermore, cyclacillin's effective absorption when administered orally leads to higher blood and urine levels compared to the same dose of ampicillin. These attributes contribute to its therapeutic effectiveness against both gram-positive and gram-negative pathogens (Warren, 1976).

2. Treatment of Sinus Infections Clinical studies have utilized cyclacillin in treating bacterial sinus infections, both acute and chronic. In one study involving 40 patients, cyclacillin was administered orally at a dosage of 500 mg every six hours for ten days. The results indicated a high rate of symptom remission within six to ten days, showcasing cyclacillin's efficacy and tolerability as an antibiotic for sinus infections (Ordoñez, 1983).

3. Serum and Urinary Concentrations in Humans The absorption and excretion characteristics of cyclacillin have been examined. Studies have shown that peak serum cyclacillin levels occur earlier and are significantly higher than those obtained with equal doses of ampicillin. These findings are critical in understanding the drug's dynamics in the human body and its potential applications in treating various infections (Hertz, 1973).

4. Comparative Studies with Other Antibiotics Research has compared cyclacillin with other antibiotics,like amoxicillin and ampicillin, in treating various infections. For instance, a study involving 80 patients with acute bacterial maxillary sinusitis compared the efficacy of cyclacillin and amoxicillin, showing a clinical cure rate of 91% for both drugs. Interestingly, bacteriologic failure was slightly higher in the cyclacillin group, suggesting nuanced differences between these antibiotics (Scheld et al., 1986).

5. Mechanism of Action Cyclacillin, a beta-lactam aminocyclohexylpenicillin antibiotic, works by binding to specific penicillin-binding proteins, interrupting bacterial cell wall synthesis, causing cell lysis. Its susceptibility to beta-lactamase is a notable characteristic, impacting its use in treating certain bacterial infections (Qeios, 2020).

6. In Vitro Studies In vitro studies have also shed light on cyclacillin's activity. For example, it has shown activity against various organisms like streptococci, shigella, and Bacteroides fragilis. The activity was found to be more enhanced in certain media, suggesting the importance of the testing environment in evaluating the drug's efficacy (Thadepalli et al., 1979).

**7. Comparative Efficacy in Different InfectionsResearch has examined cyclacillin's effectiveness in different types of infections. In one study, its efficacy was compared with ampicillin in treating acute otitis media in pediatric patients. The study concluded that cyclacillin was as effective as amoxicillin, with a higher tolerance noted in patients treated with cyclacillin. This suggests its potential as a first-line treatment for acute otitis media (Mclinn & Serlin, 1983).

8. Pharmacokinetic Studies Pharmacokinetic studies of cyclacillin have been conducted to understand its absorption and excretion. For instance, a study evaluated its absorption kinetics in rats, revealing that cyclacillin absorption at low concentrations followed Michaelis-Menten kinetics, suggesting specific carrier-mediated transport mechanisms. These findings are important for determining dosing regimens and predicting therapeutic effectiveness (Tsuji et al., 1981).

Future Directions

Cyclacillin has been replaced by newer penicillin treatments, indicating a shift in the field towards developing more effective and safer antibiotics .

properties

IUPAC Name

(2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-14(2)9(12(20)21)18-10(19)8(11(18)23-14)17-13(22)15(16)6-4-3-5-7-15/h8-9,11H,3-7,16H2,1-2H3,(H,17,22)(H,20,21)/t8-,9+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBLNBBNRORJKI-WCABBAIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022861
Record name Cyclacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.90e+00 g/L
Record name Cyclacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cyclacillin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cyclacillin is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.
Record name Cyclacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cyclacillin

CAS RN

3485-14-1
Record name Cyclacillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3485-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclacillin [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ciclacillin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ciclacillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZJ154X86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

182-183 °C
Record name Cyclacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclacillin
Reactant of Route 2
Reactant of Route 2
Cyclacillin
Reactant of Route 3
Reactant of Route 3
Cyclacillin
Reactant of Route 4
Reactant of Route 4
Cyclacillin
Reactant of Route 5
Cyclacillin
Reactant of Route 6
Cyclacillin

Citations

For This Compound
1,110
Citations
GH Warren - Chemotherapy, 1976 - karger.com
… Antibacterial Activity In vitro Studies The susceptibility of common bacteria to cyclacillin is … , but higher concentrations of cyclacillin are generally required. Cyclacillin was somewhat less …
Number of citations: 16 karger.com
JA Yurchenco, MW Hopper, TD Vince, GH Warren - Chemotherapy, 1970 - karger.com
… , cyclacillin was clearly su perior to cephalexin in vivo, while in vitro cephalexin was the more active of the two. Cyclacillin and … , while in vitro cyclacillin was somewhat less active than …
Number of citations: 16 karger.com
AJ Gonzaga, M Antonio-Velmonte… - Journal of Infectious …, 1974 - academic.oup.com
… of orally administered cyclacillin and ampicillin were determined in serum and urine of 11 healthy male volunteers, and cyclacillin was found to be more rapidly absorbed. Cyclacillin, 2-…
Number of citations: 8 academic.oup.com
M Ganança, L Rachid Trabulsi - Current Medical Research and …, 1973 - Taylor & Francis
… mirabilis strains encountered, 72 % were eradicated by cyclacillin (only 40% by placebo) despite the relatively high cyclacillin MICs for this microorganism (50 to 100 pglml.). Cyclacillin …
Number of citations: 37 www.tandfonline.com
J Sjövall, G Alvan, D Westerlund - European journal of clinical …, 1985 - Springer
… times higher molar dose of cyclacillin. As the absorption of cyclacillin has been shown to involve … , and bacampicillin were given together with cyclacillin. Consequently, differences in the …
Number of citations: 23 link.springer.com
CG Hertz - Antimicrobial Agents and Chemotherapy, 1973 - Am Soc Microbiol
… to cyclacillin and ampicillin, as well as the response to cyclacillin tablets and cyclacillin oral … The differential response to the three doses of cyclacillin was analyzed by using the one-…
Number of citations: 27 journals.asm.org
H Thadepalli, I Roy, V Bach - Chemotherapy, 1979 - karger.com
… Warren [8] reviewed 3,000 infec tions treated with cyclacillin and reported that cyclacillin was safe and effective. We tested the in vitro activity of cyclacillin against aerobic and anaerobic …
Number of citations: 2 karger.com
WM Scheld, A Sydnor Jr, B Farr, JC Gratz… - Antimicrobial agents …, 1986 - Am Soc Microbiol
… cyclacillin and amoxicillin, respectively, for an overall cure rate of 91%. Bacteriologic failure occurred in 9% (4 of 44 patients); 3 of the 4 failures were in the cyclacillin … Cyclacillin appears …
Number of citations: 36 journals.asm.org
A Tsuji, E Nakashima, I Kagami… - Journal of …, 1981 - Wiley Online Library
… of cyclacillin in the rat intestinal mucosa (8,lO). However, when various cyclacillin doses … The present study on cyclacillin absorption by the rat intestine was undertaken to elucidate: (…
Number of citations: 38 onlinelibrary.wiley.com
TM Hooton, K Running, WE Stamm - JAMA, 1985 - jamanetwork.com
We evaluated single-dose regimens of trimethoprim-sulfamethoxazole, amoxicillin, and cyclacillin as treatment for acute cystitis in 38 women. The trial was prematurely stopped …
Number of citations: 73 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.